Cas no 88335-92-6 ((1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid)

(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid is een chirale cyclohexaanderivaat van belang in de organische synthese, met name als bouwsteen voor farmaceutische werkzame stoffen en fijnchemicaliën. De molecule bezit twee functionele groepen – een carbonzuur en een methylester – op aangrenzende stereocentra in een specifieke stereochemische configuratie (1S,2R). Deze geometrie maakt de verbinding een waardevol, stereodefiniëerd tussenproduct voor stereoselectieve syntheseroutes, zoals asymmetrische katalyse of de productie van enantiomere zuivere verbindingen. Het voordeel ligt in de mogelijkheid om complexe moleculaire structuren op te bouwen met gecontroleerde chiraliteit, wat cruciaal is voor de ontwikkeling van geneesmiddelen waar de biologische activiteit vaak sterk afhangt van de stereochemie. De verbinding biedt chemici een veelzijdig uitgangspunt voor verdure functionalisatie van de cyclohexaanring.
(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid structure
88335-92-6 structure
Product Name:(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid
CAS-nummer:88335-92-6
MF:C9H14O4
MW:186.205063343048
MDL:MFCD26516383
CID:4288944
Update Time:2025-09-28

(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R,2S)-
    • (1S,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
    • 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-
    • (1R, 2S)-1,2Cyclohexanedicarboxylic acid-1-mehtyl ester
    • (1R, 2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
    • (1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid
    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R,2S)- (9CI)
    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R-cis)- (ZCI)
    • 1-Methyl (1R,2S)-1,2-cyclohexanedicarboxylate (ACI)
    • (1S,2R)-2-(Methoxycarbonyl)cyclohexan-1-carboxylic acid
    • (1S,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid
    • MDL: MFCD26516383
    • Inchi: 1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1
    • InChI-sleutel: BOVPVRGRPPYECC-NKWVEPMBSA-N
    • LACHT: C([C@@H]1CCCC[C@@H]1C(=O)O)(=O)OC

(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid Prijsmeer >>

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(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: N-(8α,9S)-Cinchonan-9-yl-4-ethynylbenzenesulfonamide Solvents: tert-Butyl methyl ether ;  rt; 24 h, rt
Referentie
Synthesis and bifunctional asymmetric organocatalysis of helical poly(phenylacetylene)s bearing cinchona alkaloid pendants via a sulfonamide linkage
Iida, Hiroki; et al, Journal of Polymer Science, 2013, 51(13), 2869-2879

Productiemethode 2

Reactievoorwaarden
1.1 Catalysts: N-[(1R,2R)-2-(Dimethylamino)-1-(4-nitrophenyl)-3-(triphenylmethoxy)propyl]-3,5-b… Solvents: tert-Butyl methyl ether ;  rt; 60 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Novel amide-functionalized chloramphenicol base bifunctional organocatalysts for enantioselective alcoholysis of meso-cyclic anhydrides
Xu, Lingjun ; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 309-317

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ;  40 min, 4 bar, rt; 18 h, 5 bar, rt
Referentie
Synthesis and characterization of novel aminophosphine ligands based on ferrocenodecaline backbones
Weissenbacher, Max; et al, Monatshefte fuer Chemie, 2002, 133(7), 991-1009

Productiemethode 4

Reactievoorwaarden
1.1 Catalysts: 1,4-Bis[[(8α,9R)-10,11-dihydro-6′-methoxycinchonan-9-yl]oxy]-9,10-anthracenedion… Solvents: Diethyl ether ;  48 h, -30 °C
Referentie
Silica gel-supported bis-cinchona alkaloid: a chiral catalyst for the heterogeneous asymmetric desymmetrization of meso-cyclic anhydrides
Song, Yu-Mi; et al, Tetrahedron Letters, 2004, 45(16), 3301-3304

Productiemethode 5

Reactievoorwaarden
1.1 Catalysts: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-κO3,κO5)europium Solvents: Dichloromethane
1.2 -
1.3 Solvents: Dichloromethane
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Referentie
Benzyl Methyl (S)-2-(p-Tolylsulfinyl)maleate, an Efficient Dienophile in Asymmetric Diels-Alder Reactions
Alonso, Ines; et al, Journal of Organic Chemistry, 1994, 59(6), 1499-508

Productiemethode 6

Reactievoorwaarden
1.1 Solvents: Methanol ,  Chloroform ,  Hexane ;  10 min, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
Referentie
Desymmetrization of acid anhydride with asymmetric esterification catalyzed by chiral phosphoric acid
Yamada, Ken-ichi; et al, Tetrahedron Letters, 2016, 57(36), 4098-4100

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Quinine Solvents: Toluene ;  96 h, -55 °C
2.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  24 h, 3 atm, rt
Referentie
Integrated Synthetic, Pharmacological, and Computational Investigation of cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic Acid Enantiomers As Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 4
Christov, Christo; et al, ChemMedChem, 2011, 6(1), 131-140

Productiemethode 8

Reactievoorwaarden
1.1 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-9,14-dinitro-2,6-bis[2… Solvents: Chloroform ;  48 h, rt
2.1 Solvents: Methanol ,  Chloroform ,  Hexane ;  10 min, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
Referentie
Desymmetrization of acid anhydride with asymmetric esterification catalyzed by chiral phosphoric acid
Yamada, Ken-ichi; et al, Tetrahedron Letters, 2016, 57(36), 4098-4100

Productiemethode 9

Reactievoorwaarden
1.1 Catalysts: N-[(8α,9S)-6′-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide Solvents: Tetrahydrofuran ;  25 °C; 48 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Referentie
Remote conformational responses to enantiomeric excess in carboxylate-binding dynamic foldamers
Eccles, Natasha; et al, Chemical Communications (Cambridge, 2019, 55(63), 9331-9334

Productiemethode 10

Reactievoorwaarden
1.1 Catalysts: [1,1′-Biphenyl]-4,4′-disulfonamide, N,N′-di-(8α,9S)-cinchonan-9-yl-, polymer wit… Solvents: Tetrahydrofuran ;  25 °C
Referentie
Synthesis of cinchona alkaloid sulfonamide polymers as sustainable catalysts for the enantioselective desymmetrization of cyclic anhydrides
Takata, Shohei; et al, RSC Advances, 2016, 6(76), 72300-72305

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  24 h, 3 atm, rt
Referentie
Integrated Synthetic, Pharmacological, and Computational Investigation of cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic Acid Enantiomers As Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 4
Christov, Christo; et al, ChemMedChem, 2011, 6(1), 131-140

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Catalysts: Carboxyl esterase Solvents: Water ;  26 h, pH 7, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Referentie
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Baxendale, Ian R.; et al, Synlett, 2002, (10), 1641-1644

Productiemethode 13

Reactievoorwaarden
1.1 Catalysts: Carboxyl esterase
Referentie
Comparison of the hydrolysis of cyclic meso-diesters with pig liver esterase (PLE) and rabbit liver esterase (RLE)
Renold, Peter; et al, Biocatalysis and Biotransformation, 1995, 12(1), 37-46

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Referentie
Benzyl Methyl (S)-2-(p-Tolylsulfinyl)maleate, an Efficient Dienophile in Asymmetric Diels-Alder Reactions
Alonso, Ines; et al, Journal of Organic Chemistry, 1994, 59(6), 1499-508

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
Referentie
Desymmetrization of acid anhydride with asymmetric esterification catalyzed by chiral phosphoric acid
Yamada, Ken-ichi; et al, Tetrahedron Letters, 2016, 57(36), 4098-4100

Productiemethode 16

Reactievoorwaarden
1.1 Catalysts: Carboxyl esterase
Referentie
Enzyme catalyzed hydrolysis of the diesters of cis- and trans-cyclohexanedicarboxylic acids. Bioorganic preparation of enantiomerically pure cyclohexanedicarboxylic acids, monoesters and lactones
Bjoerkling, Fredrik; et al, Applied Microbiology and Biotechnology, 1985, 21(1-2), 16-19

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  24 h, 3 atm, rt
Referentie
Integrated Synthetic, Pharmacological, and Computational Investigation of cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic Acid Enantiomers As Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 4
Christov, Christo; et al, ChemMedChem, 2011, 6(1), 131-140

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Pyrrolidine Solvents: Dimethylformamide
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Dimethylformamide
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-κO3,κO5)europium Solvents: Dichloromethane
2.2 -
2.3 Solvents: Dichloromethane
3.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Referentie
Benzyl Methyl (S)-2-(p-Tolylsulfinyl)maleate, an Efficient Dienophile in Asymmetric Diels-Alder Reactions
Alonso, Ines; et al, Journal of Organic Chemistry, 1994, 59(6), 1499-508

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Diisopropylamine ,  Ethylmagnesium bromide Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Triethylamine ,  Pyrrolidine Solvents: Dimethylformamide
2.2 Reagents: Hydrochloric acid Solvents: Water
2.3 Reagents: Sodium bicarbonate Solvents: Dimethylformamide
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-κO3,κO5)europium Solvents: Dichloromethane
3.2 -
3.3 Solvents: Dichloromethane
4.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Referentie
Benzyl Methyl (S)-2-(p-Tolylsulfinyl)maleate, an Efficient Dienophile in Asymmetric Diels-Alder Reactions
Alonso, Ines; et al, Journal of Organic Chemistry, 1994, 59(6), 1499-508

(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid Raw materials

(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid Preparation Products

(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:88335-92-6)(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid
Ordernummer:A1043503
Voorraadstatus:in Stock
Hoeveelheid:1g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 17:15
Prijs ($):735.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:88335-92-6)(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid
A1043503
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):735.0
E-mail